REACTION_CXSMILES
|
C(Br)CBr.Br[C:6]([CH3:8])=[CH2:7].[CH:9](=[O:15])[CH2:10][CH2:11][C:12]#[C:13][CH3:14].[Cl-].[NH4+]>O1CCCC1>[CH3:8][C:6]([CH:9]([OH:15])[CH2:10][CH2:11][C:12]#[C:13][CH3:14])=[CH2:7] |f:3.4|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CBr)Br
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
BrC(=C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The Grignard solution was then stirred until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Magnesium (14.4g, 0.6g atom) was dried in a 250ml flask
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
ADDITION
|
Details
|
condenser, mechanical stirrer and addition funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise at such a rate as
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux without external heating
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(CCC#CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |